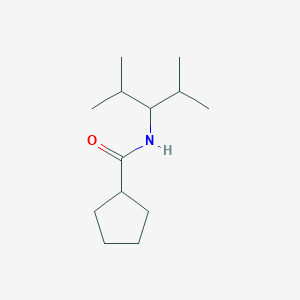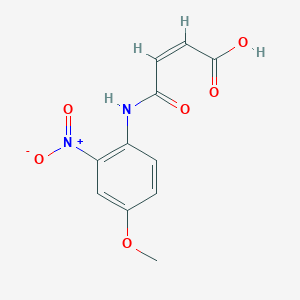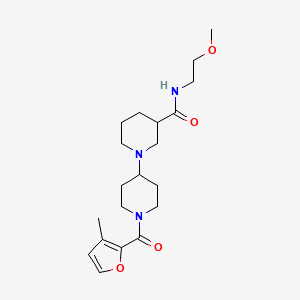![molecular formula C16H17NO4 B5481751 7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B5481751.png)
7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones, also known as coumarins, are a group of naturally occurring compounds found in many plants. They are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. The specific structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, making it a significant molecule in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one typically involves multiple stepsThe chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The pyrrolidine ring is then introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chromenone intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce a hydroxyl derivative .
科学的研究の応用
7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one has several scientific research applications:
作用機序
The mechanism of action of 7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the chromenone core can form hydrogen bonds with biological macromolecules, affecting their function. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory and antimicrobial activities .
類似化合物との比較
Similar Compounds
Coumarin: A simpler chromenone derivative with similar biological activities.
4-hydroxycoumarin: Known for its anticoagulant properties and used as a precursor for anticoagulant drugs like warfarin.
7-hydroxy-4-methylcoumarin: Similar structure but lacks the pyrrolidine ring, making it less complex.
Uniqueness
The presence of the pyrrolidine ring in 7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one distinguishes it from other coumarin derivatives. This ring enhances the compound’s three-dimensional structure, increasing its potential for specific interactions with biological targets. Additionally, the combination of hydroxyl, carbonyl, and pyrrolidine groups provides a unique set of chemical properties that can be exploited in various applications .
特性
IUPAC Name |
7-hydroxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-12-5-4-11(18)8-14(12)21-16(20)13(10)9-15(19)17-6-2-3-7-17/h4-5,8,18H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVCWHLRZOTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methylphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5481672.png)
![2,3,5-trimethyl-N-[2-(1-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5481681.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-2-oxoacetamide](/img/structure/B5481691.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5481708.png)
![(2-ethyl-4-methyl-1,3-oxazol-5-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5481716.png)
![N-cyclopropyl-3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5481724.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(quinolin-8-yloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5481730.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate](/img/structure/B5481748.png)



![N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE](/img/structure/B5481776.png)
![2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5481784.png)
